Potassium heptafluorotantalate
Description
Significance in Tantalum Chemistry and Metallurgy
The story of potassium heptafluorotantalate is intrinsically linked with the isolation and purification of tantalum. Tantalum, a rare and valuable metal, is prized for its high melting point, excellent corrosion resistance, and biocompatibility. acs.orgnih.gov These properties make it indispensable in a wide array of high-tech industries, including electronics, aerospace, and biomedical devices. nih.govsci-hub.se
Historical Context and Industrial Relevance in Tantalum Production
The discovery of a method to separate tantalum from its chemically similar counterpart, niobium, was a watershed moment in metallurgy. For many years, the commercial technology for this separation relied on the fractional crystallization of this compound from potassium oxypentafluoroniobate monohydrate, a process discovered by Jean Charles Galissard de Marignac in 1866. library.phwikipedia.org This method was foundational to the industrial-scale production of tantalum. library.ph
The modern industrial production of tantalum still heavily relies on processes involving this compound. The process typically begins with the leaching of tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid. wikipedia.orglibrary.ph This dissolves the tantalum and niobium oxides to form complex fluorides. library.ph While newer methods like solvent extraction have been introduced to separate tantalum and niobium fluoride (B91410) complexes, the precipitation of this compound remains a crucial step. library.phwikipedia.org The purified tantalum-containing solution is often treated with potassium fluoride to precipitate K₂TaF₇, which is then used to produce tantalum metal. wikipedia.org
Role as a Crucial Intermediate in High-Purity Tantalum Metal Synthesis
This compound serves as the direct precursor to high-purity tantalum metal. researchgate.net The primary method for this conversion is the reduction of K₂TaF₇ with sodium at high temperatures, typically around 800°C, in a molten salt environment. sci-hub.sewikipedia.org This metallothermic reduction process yields tantalum powder and sodium fluoride as byproducts. mit.edumit.edu
The characteristics of the resulting tantalum powder, such as its specific surface area, are influenced by the properties of the initial this compound. For instance, heat-treating K₂TaF₇ in air before reduction can lead to the formation of tantalum oxyfluoride complexes, resulting in a tantalum powder with a significantly higher specific surface area. researchgate.net This is particularly important for applications like the manufacturing of high-capacitance tantalum capacitors. sci-hub.seresearchgate.net
Scope of Academic Investigation
The importance of this compound in industry has spurred extensive academic research into its fundamental properties and potential applications.
Fundamental Chemical Principles and Reactivity
The chemical behavior of this compound is a subject of ongoing study. It is known to be susceptible to hydrolysis, especially in boiling aqueous solutions, which can lead to the formation of potassium oxyfluorotantalate. wikipedia.org To prevent this, a slight excess of hydrofluoric acid is often added to solutions. wikipedia.org
The structure of K₂TaF₇ has also been a focus of investigation. At room temperature, it exists in a monoclinic crystal structure. researchgate.net Above 230°C, it transitions to an orthorhombic phase. wikipedia.org The coordination of the tantalum atom within the [TaF₇]²⁻ anion is a key aspect of its chemistry. wikipedia.org Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been employed to understand the vibrational modes of the molecule, providing insights into its structure and bonding. acs.orgnih.govresearchgate.net
Advanced Materials Science Perspectives and Engineering Applications
From a materials science perspective, this compound is primarily valued as a precursor for producing tantalum metal and its compounds. samaterials.comevitachem.com The properties of the final tantalum product are directly linked to the synthesis conditions of the K₂TaF₇ and the subsequent reduction process.
Research in this area explores how to control the particle size, purity, and morphology of the tantalum powder produced from K₂TaF₇. This is critical for its use in applications such as high-performance capacitors, where the powder's characteristics directly impact the capacitor's performance. nih.govsci-hub.se Furthermore, the compound is used as a catalyst and a reagent in various chemical syntheses. samaterials.com The study of its molten state is also important for optimizing the industrial reduction process. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | K₂TaF₇ |
| Molar Mass | 392.13 g/mol wikipedia.org |
| Appearance | White solid wikipedia.org |
| Density | 4.56 g/mL at 25 °C wikipedia.org |
| Melting Point | 630 to 820 °C wikipedia.org |
| Solubility in Water | 0.5 g/100 mL (15 °C) wikipedia.org |
Table 2: Industrial Production Methods for this compound
| Method | Description | Chemical Equation |
| Anhydrous Method | Reaction of tantalum oxide with potassium bifluoride or ammonium (B1175870) bifluoride. wikipedia.org | Ta₂O₅ + 4 KHF₂ + 6 HF → 2 K₂[TaF₇] + 5 H₂O wikipedia.org |
| Wet Precipitation | Precipitation from hydrofluoric acid solutions with HF concentration below ~42%. wikipedia.org | H₂[TaF₇] + 2 KF → K₂[TaF₇]↓ + 2 HF library.ph |
| From Tantalum Pentachloride | Precipitation from a hydrofluoric acid solution of tantalum pentachloride. wikipedia.org | 5 HF + 2 KF + TaCl₅ → K₂[TaF₇] + 5 HCl wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;heptafluorotantalum(2-) | |
|---|---|---|
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InChI |
InChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXAUKPQZOAHGF-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
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Molecular Formula |
K2[TaF7], F7K2Ta | |
| Record name | Potassium heptafluorotantalate | |
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DSSTOX Substance ID |
DTXSID00884943 | |
| Record name | Potassium fluorotantalate (K2TaF7) | |
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Molecular Weight |
392.133 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |
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| Record name | Potassium fluorotantalate | |
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Solubility |
APPROX 5 G/L @ 0 °C; 600 G/L @ 100 °C | |
| Record name | POTASSIUM FLUOROTANTALATE | |
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Density |
5.24 | |
| Record name | POTASSIUM FLUOROTANTALATE | |
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Color/Form |
WHITE, SILKY NEEDLES | |
CAS No. |
16924-00-8 | |
| Record name | Potassium fluorotantalate | |
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| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |
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| Record name | Potassium fluorotantalate (K2TaF7) | |
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| Record name | Dipotassium heptafluorotantalate | |
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| Record name | POTASSIUM FLUOROTANTALATE | |
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Melting Point |
720 +/- 10 °C | |
| Record name | POTASSIUM FLUOROTANTALATE | |
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Synthetic Methodologies for Potassium Heptafluorotantalate
Production from Primary Tantalum Ore Sources
The industrial-scale synthesis of potassium heptafluorotantalate begins with the processing of primary tantalum-bearing ores, most commonly columbite-tantalite. This ore has a typical crystallite formula of (Fe,Mn)(Ta,Nb)₂O₆ and contains varying percentages of tantalum and niobium pentoxides. researchgate.net The process is a multi-stage hydrometallurgical route designed to efficiently dissolve, separate, and purify tantalum from its closely associated element, niobium, and other impurities. researchgate.nettanb.org
Ore Processing and Dissolution Techniques (e.g., Hydrofluoric Acid Digestion of Columbite-Tantalite)
The initial step in extracting tantalum is the breakdown of the complex ore matrix. The most practiced industrial method is acid digestion using a potent mixture of hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) at elevated temperatures. tanb.orgiaea.org The ore, which is first crushed and ground, is loaded into an acid leaching tank where it reacts with the hot acid mixture. This aggressive chemical treatment dissolves the tantalum and niobium values, converting them into their respective water-soluble fluoro-complexes, primarily heptafluorotantalic acid (H₂[TaF₇]) and heptafluoroniobic acid (H₂[NbF₇]). tanb.orgwikipedia.org
Other elements present in the ore, such as iron, manganese, titanium, and silicon, are also dissolved during this digestion phase. tanb.org The efficiency of the dissolution is dependent on factors like temperature, acid concentration, and particle size. Studies have shown that increasing the digestion temperature to around 90°C generally enhances the recovery of tantalum and niobium. journalssystem.comgoogle.com
Table 1: Typical Composition of Columbite-Tantalite Ore This interactive table summarizes the approximate composition of the starting ore material.
| Compound | Formula | Percentage (%) |
|---|---|---|
| Tantalum Pentoxide | Ta₂O₅ | 15 - 20% |
| Niobium Pentoxide | Nb₂O₅ | 45 - 50% |
| Titanium Dioxide | TiO₂ | ~5% |
| Iron(II) Oxide | FeO | ~17% |
| Manganese(II) Oxide | MnO | ~6% |
| Silicon Dioxide | SiO₂ | Present |
Data sourced from Mirji et al., 2019. researchgate.net
Tantalum Purification via Solvent Extraction Processes (e.g., TBP-Kerosene Systems)
Due to the chemical similarity of tantalum and niobium, their separation is a challenging yet crucial step. scirp.org This is effectively achieved through liquid-liquid solvent extraction. While methyl isobutyl ketone (MIBK) is a widely used solvent, systems based on tributyl phosphate (B84403) (TBP) diluted in kerosene (B1165875) are also employed. tanb.orgscirp.orgresearchgate.net
The acidic aqueous solution from the digestion step, containing the fluoro-complexes of tantalum and niobium, is brought into contact with the organic solvent phase (e.g., TBP-Kerosene). scirp.org The separation relies on the different distribution coefficients of the tantalum and niobium complexes between the aqueous and organic phases, which can be manipulated by controlling the acidity of the aqueous solution. scirp.org Tantalum as H₂[TaF₇] is preferentially extracted into the organic phase at lower acidities (e.g., 2.5-3.5M H₂SO₄), while niobium extraction increases significantly at higher acid concentrations. scirp.org
This process is typically carried out in a multi-stage counter-current mixer-settler unit to achieve high purity. google.com The tantalum-laden organic phase may undergo further "scrubbing" stages with a dilute acid solution to remove any co-extracted niobium, reducing contamination to very low levels. scirp.org
Table 2: Key Parameters for Tantalum-Niobium Separation via Solvent Extraction This interactive table outlines the conditions for separating Tantalum and Niobium using a TBP-Kerosene solvent system.
| Parameter | Condition for Tantalum Extraction | Condition for Niobium Extraction | Rationale |
|---|---|---|---|
| Aqueous Acidity (H₂SO₄) | Lower Acidity (e.g., ~2.5-3.5 M) | Higher Acidity (e.g., > 4-5 M) | The distribution coefficient of the Ta-complex favors the organic phase at lower acidities, while the Nb-complex requires higher acidity to be extracted efficiently. scirp.org |
| Solvent System | Tributyl Phosphate (TBP) in Kerosene | Tributyl Phosphate (TBP) in Kerosene | TBP is an effective extractant for the fluoro-complexes of both metals. scirp.orgresearchgate.net |
| Process | Multi-stage extraction and scrubbing | Extraction from raffinate after Ta removal | A multi-stage process maximizes purity and recovery. Niobium is extracted from the aqueous raffinate after tantalum has been removed. scirp.orggoogle.com |
Data based on findings reported in "A Review of Niobium-Tantalum Separation in Hydrometallurgy". scirp.org
Conversion of Purified Tantalum Solutions to this compound
Once the tantalum has been isolated and purified in the organic phase, it is stripped back into an aqueous solution using de-mineralized water, yielding a highly purified solution of heptafluorotantalic acid (H₂[TaF₇]). scirp.org The final step is the precipitation of this compound. tanb.org
This is accomplished by adding a potassium salt, such as potassium fluoride (B91410) (KF) or potassium chloride (KCl), to the hot, purified tantalum solution. google.comgoogle.com The addition of potassium ions causes the less soluble this compound to crystallize and precipitate from the solution. wikipedia.orggoogle.com
The precipitation reaction is as follows: H₂[TaF₇] (aq) + 2 KF (aq) → K₂[TaF₇] (s) + 2 HF (aq) wikipedia.orggoogle.com
The resulting white, crystalline solid is then filtered, washed, and dried, yielding the final product. researchgate.net To prevent co-precipitation of potassium oxyfluorotantalate, a small excess of hydrofluoric acid is sometimes added to the solution. wikipedia.org
Alternative and Specialized Synthesis Approaches
While the hydrofluoric acid digestion route is the industrial mainstay, alternative methods have been explored to address specific challenges or applications.
Synthesis from Fluoride-Sulfate Solutions
Research has been conducted on the direct production of this compound from fluoride-sulfate solutions. dntb.gov.uascientific.net This approach investigates the complex equilibria and crystallization behavior of tantalum in mixed-anion systems, which are directly relevant to the liquors produced during the acid digestion of ores. The studies aim to optimize the precipitation conditions within these complex solutions to directly yield high-purity K₂[TaF₇], potentially streamlining the process by integrating the separation and precipitation steps more closely.
Electrochemical Synthesis within Molten Salt Systems
Electrochemical methods in molten salt media represent a high-temperature alternative for synthesizing tantalum compounds and coatings. mdpi.com In this context, this compound can be a component of a molten salt electrolyte, typically a mixture of alkali chlorides and fluorides (e.g., NaCl-KCl). mdpi.com At elevated temperatures (e.g., 1173 K), an electric current is passed through the melt, which can lead to the deposition of tantalum-containing materials at the cathode. mdpi.com
While many processes focus on the reduction of K₂[TaF₇] to tantalum metal, the principles of electrochemical synthesis within these molten salt systems allow for the formation of various tantalum-based products. ucl.ac.uksci-hub.se The high electrical conductivity of the molten salt and the strong electric fields at the electrode-electrolyte interface create unique conditions for electrocrystallization. mdpi.com
Structural and Spectroscopic Investigations of Potassium Heptafluorotantalate
Crystalline Structure and Polymorphism
Potassium heptafluorotantalate is known to exist in at least two different crystalline forms, or polymorphs, with the transition between them being dependent on temperature. wikipedia.org
Monoclinic Phase (P2₁/c) and Orthorhombic Phase (Pnma) Transitions
At room temperature, K₂TaF₇ adopts a monoclinic crystal structure, specifically the α-K₂TaF₇ phase, which belongs to the P2₁/c space group. wikipedia.orgacs.org This structure is composed of heptafluorotantalate(V) anions (TaF₇²⁻) and potassium (K⁺) cations. wikipedia.org Upon heating, it undergoes a first-order phase transition to an orthorhombic β-K₂TaF₇ phase, which has the Pnma space group. researchgate.netresearchgate.net This transition occurs at approximately 486.2 K (213 °C) and is accompanied by significant changes in entropy and volume. researchgate.netresearchgate.net The transition is reversible, though it exhibits a large thermal hysteresis of about 45 K. nsc.ru
The transition from the monoclinic (P2₁/c) to the orthorhombic (Pnma) phase is considered a "proper" ferroelastic phase transition. nsc.ru This is characterized by a large spontaneous strain, leading to a significant rotation of the optical indicatrix. nsc.ru The high-temperature orthorhombic phase is composed of discrete K⁺ cations and TaF₇²⁻ anions. researchgate.netchalmers.se
Temperature-Dependent Structural Evolution
The structural evolution of this compound is marked by the aforementioned phase transition. At temperatures below the transition point, the compound exists in the monoclinic α-phase. wikipedia.org As the temperature increases to around 230 °C, the transformation to the orthorhombic β-phase occurs. wikipedia.org This β-phase has been studied at 509 K, confirming its orthorhombic Pnma structure. researchgate.netresearchgate.net Further heating leads to other thermal effects, including what has been suggested as an incongruent melting process. researchgate.net
Studies have shown that the physical properties of K₂TaF₇ are sensitive to temperature changes, with pre-transition phenomena observed in the birefringence as the transition temperature is approached. nsc.ru Below the main phase transition temperature, around 150 K, changes in NMR and Raman spectra suggest a change in the symmetry of the TaF₇²⁻ polyhedron from C₁ to C₂ᵥ. nsc.ru However, optical and calorimetric studies did not detect any phase transitions associated with these spectral changes. nsc.ru
Polyhedral Coordination Environment of the Heptafluorotantalate(V) Anion (TaF₇²⁻) and Symmetry Analysis
The heptafluorotantalate(V) anion (TaF₇²⁻) is the central structural unit in this compound. In the monoclinic α-phase, the TaF₇²⁻ anion has a coordination geometry that can be described as a capped trigonal prism. wikipedia.orgacs.orgchemtube3d.com In this arrangement, six fluorine atoms form a trigonal prism, and the seventh fluorine atom "caps" one of the rectangular faces. wikipedia.orgacs.org The TaF₇²⁻ polyhedron in the monoclinic phase has no symmetry, but it closely resembles the geometry of a monocapped trigonal prism with C₂ᵥ symmetry. acs.org
In the higher-temperature orthorhombic β-phase, the TaF₇²⁻ anion is seven-fold coordinated by fluorine atoms, with Ta-F distances ranging from 1.88(2) to 1.965(19) Å. researchgate.netresearchgate.net The fundamental structure of the 7-coordinate TaF₇²⁻ unit remains essentially unchanged during the phase transition. wikipedia.org In this phase, the Ta atom is located on a mirror plane. researchgate.net The coordination environment of the potassium ions, however, changes significantly. In the monoclinic phase, the potassium atoms are 9-coordinated. wikipedia.org In the orthorhombic phase, there are two distinct environments for the potassium atoms, where they are coordinated to either eight or eleven fluorine atoms. wikipedia.org
Table 1: Crystallographic Data for this compound Polymorphs
| Feature | α-K₂TaF₇ | β-K₂TaF₇ |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Transition Temperature | - | ~230 °C (to β-phase) wikipedia.org |
| TaF₇²⁻ Coordination | Capped Trigonal Prism wikipedia.orgacs.org | Capped Trigonal Prism wikipedia.org |
| K⁺ Coordination | 9-coordinate wikipedia.org | 8- and 11-coordinate wikipedia.org |
| Ta-F Bond Distances (Å) | 1.919(3)–1.976(2) unige.ch | 1.88(2)–1.965(19) researchgate.netresearchgate.net |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of this compound in both its solid and molten states.
Infrared (IR) Spectroscopy of Crystalline and Molten States
Infrared spectroscopy of crystalline K₂TaF₇ has identified several key absorption bands. Strong absorption peaks are observed at approximately 285, 315, and 530 cm⁻¹, which are attributed to Ta-F vibrational modes. semanticscholar.orgnih.gov First-principle density functional theory (DFT) simulations have been used to assign these peaks to specific vibrational modes. acs.orgsemanticscholar.org For instance, the peaks at 285 and 315 cm⁻¹ are associated with bending vibrations of the TaF₇²⁻ anion, while the peak at 530 cm⁻¹ is linked to its stretching modes. nih.gov Some studies also report a band at 650 cm⁻¹.
In the molten state, IR spectroscopy has been used to study the structure of tantalum-containing fluoride (B91410) melts. nih.gov Studies of molten KF-LiF containing K₂TaF₇ have shown the presence of the TaF₇²⁻ anion. Infrared reflection spectra of these melts have been compared with those of solid phases to confirm the presence of the heptafluorotantalate anion. nih.gov As the temperature increases, a slight shift of the discernible band to higher wavenumbers is observed, which is associated with changes in the distances between the central atom and its coordination spheres. nih.gov
Raman Scattering Spectroscopy Characterization
Raman spectroscopy is a complementary technique to IR spectroscopy for characterizing the vibrational modes of this compound. In the crystalline state, Raman spectra have been used to identify the TaF₇²⁻ and TaF₆⁻ ions in hydrofluoric acid solutions by comparison with the spectrum of crystalline K₂TaF₇. acs.org Raman studies have also been instrumental in investigating the phase transitions of K₂TaF₇. nsc.ru
In molten salt systems, such as the LiF-NaF-KF eutectic (FLiNaK) containing K₂TaF₇, Raman spectroscopy has been employed to study the complexes formed. In these melts, the TaF₇²⁻ anion has been identified as a stable species. The technique has also been used to investigate the interaction of K₂TaF₇ with oxides in molten salts, revealing the formation of oxofluoro complexes.
Table 2: Vibrational Spectroscopy Data for this compound
| Spectroscopy | State | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| Infrared (IR) | Crystalline | 285 | Ta-F bending nih.gov |
| 315 | Ta-F bending nih.gov | ||
| 530 | Ta-F stretching nih.gov | ||
| 650 | - | ||
| Raman | Crystalline | - | Used to identify TaF₇²⁻ and study phase transitions nsc.ruacs.org |
| Molten | - | Used to identify TaF₇²⁻ and oxofluoro complexes |
Assignment of Specific Vibrational Modes (e.g., Tantalum-Related Strong Absorption Peaks)
The vibrational spectrum of this compound (K₂TaF₇) has been elucidated through both experimental spectroscopy and computational analysis, allowing for the assignment of specific absorption peaks to distinct molecular motions. Of particular interest are the strong absorption peaks related to the tantalum-fluorine (Ta-F) bonds within the heptafluorotantalate (TaF₇²⁻) anion.
Computational studies have identified three significant infrared (IR) absorption peaks that are considered strong candidates for tantalum-related vibrational modes. nih.govnih.govacs.org These experimentally observed peaks are located at approximately 285 cm⁻¹, 315 cm⁻¹, and 530 cm⁻¹. nih.govnih.govacs.orgsemanticscholar.org The peak at 530 cm⁻¹ is consistently attributed to the asymmetric stretching modes of the TaF₇²⁻ ion. researchgate.netresearchgate.net Further analysis of the TaF₇²⁻ ion's stretching modes indicates an experimentally observed IR peak around 525 cm⁻¹ due to asymmetric stretching and a Raman peak near 635 cm⁻¹ corresponding to symmetric stretching. researchgate.net
The vibrational modes of K₂TaF₇ are generally categorized into four distinct groups: rotation, translation, bending, and stretching. nih.govsemanticscholar.orgacs.org The complexity of the spectrum arises from the potential coupling between the internal modes of the heavy TaF₇²⁻ complex anion and the external modes involving the lighter potassium (K⁺) cations, especially when their frequencies are close and symmetries match. nih.govsemanticscholar.org
Early infrared studies identified a sharp band at 535 cm⁻¹ and a weaker one at 641 cm⁻¹, with the latter proposed to be from a completely symmetrical vibration. researchgate.net Other assignments include an IR peak at 530 cm⁻¹ and a Raman peak at 639 cm⁻¹ attributed to the asymmetric stretching modes of TaF₇²⁻. researchgate.net
A detailed breakdown of key assigned vibrational modes from computational and experimental data is presented below.
Table 1: Assignment of Key Vibrational Modes in this compound
| Wavenumber (cm⁻¹) | Spectrum | Assignment | Reference |
| 285 | IR | Ta-related vibrational mode | nih.govnih.gov |
| 315 | IR | Ta-related vibrational mode | nih.govnih.gov |
| ~525 | IR | TaF₇²⁻ asymmetric stretching | researchgate.net |
| 530 | IR | Ta-related vibrational mode / TaF₇²⁻ asymmetric stretching | nih.govnih.govresearchgate.net |
| ~635 | Raman | TaF₇²⁻ symmetric stretching | researchgate.net |
| 639 | Raman | TaF₇²⁻ asymmetric stretching | researchgate.net |
| 642 | IR | TaF₇²⁻ symmetric stretching | researchgate.net |
Theoretical and Computational Studies
To overcome the limitations of experimental spectroscopy in assigning all vibrational modes, first-principles Density Functional Theory (DFT) has been employed to simulate the vibrational spectrum of this compound. nih.govnih.govsemanticscholar.org This computational approach provides a theoretical framework for assigning peaks in both infrared and Raman spectra to their specific atomic vibrations. nih.govsemanticscholar.orgacs.org
The simulations are typically performed using sophisticated software packages like the Cambridge Serial Total Energy Package (CASTEP). nih.govsemanticscholar.org In these calculations, a primitive cell of the K₂TaF₇ crystal, which contains four molecules, is used as the model. nih.govsemanticscholar.org The crystal structure of K₂TaF₇ is monoclinic with the space group P2₁/c. acs.org The geometry of the system is optimized, followed by phonon calculations based on the harmonic approximation to determine the vibrational modes at the gamma point. semanticscholar.orgacs.org
Given the significant fluctuations in electron density within the K₂TaF₇ crystal, the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional is often utilized. nih.govsemanticscholar.org High precision is ensured by setting stringent convergence tolerances for the self-consistent field (SCF) and ground energy, for instance, at 1 × 10⁻¹⁰ eV/atom. nih.govsemanticscholar.org A linear response approach is used to calculate the intensities of the IR and Raman signals. nih.govsemanticscholar.org
Table 2: Parameters for DFT Simulation of K₂TaF₇
| Parameter | Specification | Reference |
| Simulation Code | CASTEP (Cambridge Serial Total Energy Package) | nih.govsemanticscholar.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Functional | GGA-PBE (Perdew–Burke–Ernzerhof) | nih.govsemanticscholar.org |
| Energy Cutoff | 930 eV | nih.govsemanticscholar.org |
| k-point Mesh | 2 × 1 × 2 | nih.govsemanticscholar.org |
| SCF Convergence | 1 × 10⁻¹⁰ eV/atom | nih.govsemanticscholar.org |
Following the DFT calculations, a dynamics analysis of the normal modes is conducted to assign the calculated frequencies to specific types of atomic motion. nih.govnih.govacs.org This analysis is crucial for interpreting the simulated spectra and correlating them with experimental results. For a 40-atom primitive cell of K₂TaF₇, a total of 117 optical vibrational modes are identified. nih.govsemanticscholar.orgacs.org
The vibrational modes are classified into four main categories:
Rotation: Involving the rotational motion of the TaF₇²⁻ anions.
Translation: Involving the translational movement of K⁺ cations and TaF₇²⁻ anions.
Bending: Characterized by changes in the angles between Ta-F bonds within the anion.
Stretching: Involving changes in the length of the Ta-F bonds. nih.govsemanticscholar.orgacs.org
Because the K₂TaF₇ crystal possesses a center of symmetry, its IR and Raman active modes are mutually exclusive, a principle known as the rule of mutual exclusion. nih.govsemanticscholar.org This complementarity is a key feature of its vibrational spectra. The dynamics analysis reveals the specific atomic displacements for each vibrational frequency. For example, the stretching modes of the TaF₇²⁻ ion, which appear at higher frequencies, can be distinguished as either symmetric or asymmetric. researchgate.net The analysis confirms that asymmetric stretching modes are found at 525 and 531 cm⁻¹, while symmetric stretching occurs at 635 cm⁻¹. researchgate.net
The primary implication of this detailed analysis is the ability to accurately assign experimental spectral peaks, which has often been ambiguous. nih.govsemanticscholar.org This provides a fundamental understanding of the material's lattice dynamics and intramolecular forces.
The computational assignment of strong, tantalum-related IR absorption peaks has led to investigations into the phenomenon of photon-phonon resonance absorption (PPRA) in K₂TaF₇. nih.govsemanticscholar.org This process involves the resonant transfer of energy from photons of a specific frequency to phonons (quantized lattice vibrations). mdpi.com
The DFT studies identified strong IR absorption peaks at 285, 315, and 530 cm⁻¹, which correspond to frequencies of approximately 8.55, 9.45, and 15.9 THz, respectively. nih.govnih.govacs.orgsemanticscholar.org It is proposed that irradiating this compound with high-power laser light at these specific frequencies could efficiently excite the Ta-related vibrational modes. nih.govnih.govsemanticscholar.org
The implication of this targeted energy absorption is significant for materials processing. The efficient photon-phonon resonance could potentially facilitate the breaking of Ta-F bonds. mdpi.com This suggests a novel, physically-driven method for separating tantalum from the compound, which could offer a more environmentally friendly alternative to traditional chemical methods. nih.govnih.govsemanticscholar.orgmdpi.com This application of PPRA represents a promising avenue for obtaining high-purity tantalum, a critical component in high-technology industries. nih.govnih.gov
Thermochemical and Phase Behavior of Potassium Heptafluorotantalate
Enthalpic and Calorimetric Characterizations
The enthalpic and calorimetric properties of potassium heptafluorotantalate (K₂TaF₇) are crucial for understanding its behavior at elevated temperatures, particularly in molten salt systems.
The relative enthalpy, which is the enthalpy increment of the substance at a given temperature relative to its enthalpy in the crystalline state at 298 K, has been determined for this compound using drop calorimetry. chempap.org Measurements were conducted on two different crystalline samples, designated A and B, as well as on the molten state. researchgate.netchemicalpapers.com
For the crystalline samples, the relative enthalpies were measured in the temperature intervals of 600–752°C for sample A and 615–750°C for sample B. researchgate.netchemicalpapers.com For the molten state, the measurements were carried out between 758°C and 880°C. researchgate.netchemicalpapers.com These experiments utilized a high-temperature isoperibol drop calorimeter with the samples sealed in PtRh 10% crucibles to ensure accuracy. chempap.org A notable observation in the molten phase was the occurrence of considerable prefreezing, with the onset estimated at approximately 820°C during cooling. researchgate.netchemicalpapers.com
Table 1: Temperature Ranges for Relative Enthalpy Measurements by Drop Calorimetry
| Sample | State | Temperature Range (°C) |
|---|---|---|
| K₂TaF₇ A | Crystalline | 600 - 752 |
| K₂TaF₇ B | Crystalline | 615 - 750 |
Data sourced from references researchgate.netchemicalpapers.com.
By differentiating the temperature dependencies of the relative enthalpies obtained from drop calorimetry, the isobaric heat capacities (Cₚ) for this compound have been determined. researchgate.netchemicalpapers.com The studies revealed distinct heat capacity values for the two different crystalline samples investigated, as well as for the melt. researchgate.netchemicalpapers.com
The determined heat capacities highlight variations between different solid samples and the change upon melting. researchgate.netchemicalpapers.com Optical and calorimetric studies across a wide temperature range have also contributed to understanding the behavior of heat capacity (ΔCₚ) in relation to phase transitions. nsc.ru
Table 2: Heat Capacity of this compound
| Sample | State | Heat Capacity (Cₚ) (J mol⁻¹ K⁻¹) |
|---|---|---|
| K₂TaF₇ A | Crystalline | 314 ± 6 |
| K₂TaF₇ B | Crystalline | 356 ± 7 |
Data sourced from references researchgate.netchemicalpapers.com.
The enthalpy of mixing has been investigated for the KF-K₂TaF₇ molten salt system through enthalpy increment measurements via drop calorimetry. researchgate.net These experiments showed a small but distinct non-ideality in the melt. researchgate.net The molar enthalpy of mixing exhibits a negative deviation from ideality, and this deviation was found to decrease as the temperature increases. researchgate.net Furthermore, the molar heat capacity of the melted mixture shows a small positive divergence from additivity. researchgate.net The KF–K₂TaF₇ binary system is characterized by eutectic behavior.
Phase Transitions and Thermal Stability
This compound undergoes structural changes upon heating, and its stability is significantly influenced by the surrounding atmosphere.
This compound is known to exist in at least two polymorphic forms. wikipedia.org The common room-temperature form, α-K₂TaF₇, has a monoclinic crystal structure (space group P2₁/c). nsc.ruwikipedia.org Upon heating, it undergoes a polymorphic transition to the β-K₂TaF₇ form, which is orthorhombic (space group Pnma). nsc.ruwikipedia.org
This α → β transition is reported to occur at approximately 230°C. wikipedia.org Detailed optical and calorimetric experiments characterize this transformation as a strong first-order "proper" ferroelastic phase transition. nsc.ru A significant feature of this transition is a very large thermal hysteresis of about 45 K. nsc.ru Pre-transition effects have also been observed over a wide temperature range (approximately 100 K) above the transition temperature. nsc.ru
In addition to the α-β transition, differential scanning calorimetry (DSC) has identified other thermal events at higher temperatures. One study reported a solid-solid phase transition at 703°C with an associated enthalpy change of 1.7(2) kJ mol⁻¹. researchgate.net This was followed by what was interpreted as an incongruent melting at 746°C and a mixing of two liquids at 771°C. researchgate.net The fusion temperature has been placed in the range of 752°C to 758°C, with enthalpies of fusion determined to be 37.2 ± 0.7 kJ mol⁻¹ and 34.6 ± 1.0 kJ mol⁻¹ for two different samples, inclusive of the prefreezing enthalpy. researchgate.netchemicalpapers.com
Table 3: Polymorphic Transition Data for K₂TaF₇
| Transition | Temperature | Enthalpy Change (ΔH) | Notes |
|---|---|---|---|
| α → β | ~230°C wikipedia.org | - | Strong first-order, proper ferroelastic transition with ~45 K thermal hysteresis. nsc.ru |
| Solid-Solid | 703°C researchgate.net | 1.7 ± 0.2 kJ mol⁻¹ researchgate.net | High-temperature transition observed by DSC. researchgate.net |
The thermal stability of this compound is substantially dependent on the composition of the surrounding atmosphere, particularly the presence of water vapor. chempap.org The compound is susceptible to hydrolysis, which can occur at elevated temperatures. chempap.orgwikipedia.org
When K₂TaF₇ is heated in an atmosphere containing water vapor, it undergoes rapid hydrolysis, leading to the release of hydrogen fluoride (B91410) (HF) gas and the formation of a heavily soluble product, K₄Ta₄O₅F₁₄. chempap.org Studies suggest this hydrolysis proceeds in two steps within the temperature range of 200–400°C: chempap.org
K₂TaF₇ + H₂O → KTaOF₄ + 2HF + KF
4KTaOF₄ + H₂O → K₄Ta₄O₅F₁₄ + 2HF
Similarly, boiling an aqueous solution of K₂TaF₇ results in hydrolysis that yields potassium oxyfluorotantalate (K₂Ta₂O₃F₆). wikipedia.org To prevent this hydrolysis and the co-precipitation of oxyfluoride species, a slight excess of hydrofluoric acid is often added to solutions. wikipedia.org
Solubility Characteristics in Aqueous Solutions (e.g., Hydrofluoric Acid Solutions)
The solubility of this compound in aqueous solutions, particularly in the presence of hydrofluoric acid (HF), is a cornerstone of the Marignac process for the separation of tantalum from niobium. The differing solubilities of the potassium fluorocomplexes of these two elements allow for their effective separation by fractional crystallization.
The solubility of this compound in water is relatively low at room temperature but increases with temperature. A crucial aspect of its chemistry is its solubility behavior in aqueous hydrofluoric acid solutions. Pioneering work by Savchenko and Tananaev systematically investigated this system and revealed a complex relationship between the solubility of the tantalum salt and the concentration of hydrofluoric acid. ebin.pubepdf.pub
At a constant temperature of 25°C, the solubility of this compound initially increases as the concentration of hydrofluoric acid rises, reaching a maximum at an HF concentration of approximately 42%. ebin.pubepdf.pub Beyond this point, a further increase in the hydrofluoric acid concentration leads to a decrease in the solubility of the tantalum salt. This is due to the formation of a different, less soluble compound, potassium hexafluorotantalate (KTaF₆). ebin.pubwikipedia.org This behavior is graphically represented by a solubility isotherm which clearly delineates the crystallization fields of K₂TaF₇ and KTaF₆.
The temperature dependence of solubility is also significant. In hydrofluoric acid solutions, the solubility of this compound decreases dramatically as the temperature is lowered. For instance, the solubility can be as high as 60 g/100 mL at 100°C, while it drops to as low as 0.5 g/100 mL at room temperature. This pronounced temperature effect is exploited in industrial processes to achieve high recovery rates of the purified tantalum salt.
Solubility of this compound in Hydrofluoric Acid Solutions at 25°C
| HF Concentration (wt%) | Predominant Solid Phase |
| < 42% | K₂TaF₇ |
| > 42% | KTaF₆ |
Thermochemical Data for this compound
| Property | Value |
| α → β Polymorphic Transition Temperature | ~230 °C |
| High-Temperature Phase Transition | ~741 °C |
| Melting Point | 752–758 °C |
| Enthalpy of Fusion | 34.6–37.2 kJ/mol |
Reactivity and Transformation Pathways of Potassium Heptafluorotantalate
Metallothermic Reduction Processes (Hunter Process)
The Hunter process, a form of metallothermic reduction, is the most prevalent method for commercially producing tantalum powder. researchgate.netresearchgate.net This process involves the reduction of potassium heptafluorotantalate by an active metal, typically sodium, in a molten salt medium.
Sodium Reduction in Molten Halide Salt Media
The industrial production of capacitor-grade tantalum powder is predominantly achieved through the sodium reduction of this compound (K₂TaF₇) within a molten halide salt mixture, often comprising sodium chloride (NaCl), potassium chloride (KCl), and sometimes sodium fluoride (B91410) (NaF). sci-hub.se The fundamental reaction, which takes place at approximately 800°C under an inert atmosphere or vacuum, can be represented as:
K₂TaF₇ + 5Na → Ta + 5NaF + 2KF sci-hub.sewikipedia.org
The selection and quantity of these diluent salts are critical factors that influence the reaction environment and the properties of the resulting tantalum powder. researchgate.netresearchgate.net
Elucidation of Kinetic Pathways and Electronically Mediated Reaction (EMR) Mechanisms
Traditionally viewed as a straightforward chemical reaction limited by mass transfer, the reduction of K₂TaF₇ by sodium is now understood to involve more complex kinetic pathways. mit.edu Research has revealed that the process is an "electronically mediated reaction" (EMR), where electron transfer plays a crucial role. researchgate.netmit.edu
Role of Diluent Salts in Reaction Control and Isothermal Conditions
Diluent salts, such as NaCl and KCl, are not merely inert solvents in the Hunter process; they play a crucial role in controlling the reaction and maintaining isothermal conditions. tandfonline.comu-tokyo.ac.jp The highly exothermic nature of the reduction reaction necessitates a medium that can effectively dissipate heat to prevent localized overheating, which can negatively impact the morphology and purity of the tantalum powder. google.com
The molten salt bath acts as a heat sink, ensuring a more uniform temperature distribution throughout the reactor. tandfonline.com The choice and amount of diluent salt are determined through thermodynamic analysis to ensure the formation of a stable liquid pool at the desired process temperature, typically between 700°C and 800°C. korea.ac.kr By controlling the thermal environment, the particle size of the tantalum powder can be influenced; for instance, decreasing the reduction temperature from 860°C to 740°C has been shown to significantly decrease particle size. researchgate.netkstudy.com
Formation of Tantalum Oxyfluoride Complexes as Intermediates During Heat Treatment
During the heat treatment of this compound in the presence of air, various tantalum oxyfluoride complexes can form as intermediates. These include potassium dioxyfluorotantalate (KTaO₂F₂), potassium oxyhexafluorotantalate (K₃TaOF₆), and Marignac's salt (K₂Ta₂O₃F₆). researchgate.net The formation of these complexes is a result of the partial hydrolysis and oxidation of K₂TaF₇.
The presence of these oxyfluoride complexes in the feed material for the sodium reduction process has been found to significantly influence the properties of the resulting tantalum powder. Specifically, their reduction leads to a notable increase in the specific surface area of the powder, a desirable characteristic for the production of high-capacitance tantalum capacitors. researchgate.net
Electrochemical Reduction Studies
Besides metallothermic reduction, electrochemical methods are also employed for the production of tantalum from this compound, particularly through electrolysis in molten salt systems.
Electrolysis in Molten Salt Systems for Tantalum Production
The electrolysis of K₂TaF₇ in a molten salt electrolyte is a viable, though less common, industrial method for producing tantalum powder. tandfonline.comstrongtantalum.com This process is typically carried out in a graphite (B72142) crucible which also serves as the anode, with electrolysis occurring at temperatures between 700°C and 800°C. tandfonline.com
The electrolyte often consists of a mixture of salts, such as NaCl-KCl, with K₂TaF₇ dissolved within it. iaea.org The reduction of tantalum ions (Ta⁵⁺) to metallic tantalum at the cathode can proceed through a multi-step mechanism. researchgate.net The presence of oxide ions in the molten fluoride electrolyte can lead to the formation of tantalum oxyfluoride complexes, which can affect the electrodeposition process and the purity of the resulting tantalum. researchgate.net While molten salt electrolysis can produce metallurgical grade tantalum powder, it is generally considered less prevalent than the sodium reduction method for producing high-purity, capacitor-grade tantalum. tandfonline.comstrongtantalum.com
Formation and Morphology of Tantalum and Related Compounds via Electrochemical Routes
The primary industrial application of this compound (K₂TaF₇) is the production of metallic tantalum. wikipedia.org This is predominantly achieved through electrochemical reduction processes in molten salt electrolytes. The characteristics of the resulting tantalum, particularly its morphology, are highly dependent on the specific electrochemical conditions.
The standard industrial method involves the reduction of K₂TaF₇ by sodium in a halide molten salt bath (comprising NaCl, KCl, and NaF) at approximately 800°C. mit.edusci-hub.se This process, while appearing as a straightforward chemical reaction, has been identified as an "electronically mediated reaction" (EMR). mit.edu It involves complex kinetic pathways governed by electron transfer, which in turn influences the location and morphology of the tantalum product. mit.edu For instance, tantalum formed via homogeneous nucleation in the bulk of the molten salt results in fine, unagglomerated powder. mit.edu In contrast, when the reaction proceeds via a pathway involving a conducting substrate, it produces a compact, adherent deposit of tantalum metal. mit.edu
Studies using cyclic voltammetry in a LiF-KF-K₂TaF₇ molten electrolyte have elucidated the multi-step nature of the electrochemical reduction. At temperatures below 710°C, the reduction of the Ta(V) ion to tantalum metal occurs in two distinct steps. researchgate.net
| Step | Reaction | Description |
| 1 | [TaF₆]⁻ + 2e⁻ → Trivalent Tantalum | A two-electron reduction of the hexafluorotantalate ion. researchgate.net |
| 2 | [TaF₇]²⁻ + 5e⁻ → Ta (metal) | A five-electron reduction of the heptafluorotantalate ion to produce metallic tantalum. researchgate.net |
The morphology and quality of the electrodeposited tantalum are also strongly influenced by parameters such as current density. Dense, pure metallic tantalum coatings have been successfully deposited on substrates, with the optimal microstructure achieved at specific current densities, for example, 5 mA/cm². researchgate.net The formation of various tantalum oxyfluoride complexes as intermediates during the heat treatment of K₂TaF₇ can also impact the final product. The reduction of these oxyfluorides leads to tantalum powders with a significantly higher specific surface area, a desirable characteristic for high-capacitance capacitor powders. researchgate.netresearchgate.net
Hydrolytic Behavior and Oxyfluoride Formation
This compound exhibits a notable susceptibility to hydrolysis, a behavior that is critical in both its purification and its transformation into other compounds. wikipedia.org This reactivity can be triggered in aqueous environments or by thermal means, leading to the formation of various oxyfluoride species.
Hydrolysis in Aqueous Environments and Reaction Products
In aqueous solutions, particularly when heated, this compound undergoes hydrolysis. evitachem.comchemicalbook.com When a solution of K₂TaF₇ is boiled, it yields potassium oxyfluorotantalate (K₂Ta₂O₃F₆), a compound historically known as "Marignac's salt". wikipedia.orgresearchgate.net
Reaction: 2 K₂TaF₇ + 3 H₂O → K₂Ta₂O₃F₆ + 2 KF + 6 HF
This hydrolytic reaction is a key factor in the Marignac process for separating tantalum from niobium, as the corresponding niobium compounds exhibit different solubility and hydrolysis characteristics. chemicalbook.com To prevent the premature hydrolysis and precipitation of K₂Ta₂O₃F₆ during processing, a small excess of hydrofluoric acid (HF) is typically added to the aqueous solution. wikipedia.orgcore.ac.uk Studies have shown that the tendency for tantalum to hydrolyze in fluoride solutions is significantly less pronounced than that of niobium, with tantalum oxyfluorides being generally less stable than the fluorides, which is the reverse of what is observed for niobium. oregonstate.edu
Thermally Induced Formation of Oxyfluoride Complexes
The thermal stability of this compound is significantly influenced by the presence of water vapor. When heated in an atmosphere containing moisture, K₂TaF₇ undergoes hydrolysis, releasing hydrogen fluoride (HF) and forming various oxyfluoride complexes. chempap.org This process has been observed to occur in a temperature range of 200°C to 400°C and can proceed in multiple steps. chempap.org
| Temperature Range | Reaction | Product |
| 200°C - 400°C (Step 1) | K₂TaF₇ + H₂O → KTaOF₄ + KF + 2HF | Potassium tetrafluorooxytantalate chempap.org |
| 200°C - 400°C (Step 2) | 4 KTaOF₄ + H₂O → K₄Ta₄O₅F₁₄ + 2HF | Potassium pentaoxytetrafluorotantalate chempap.org |
Furthermore, heat treatment of K₂TaF₇ in air at higher temperatures (between 600°C and 670°C) also results in the formation of tantalum oxyfluoride complexes, including K₃TaOF₆ and K₂TaOF₅. researchgate.net The presence of these oxyfluoride species in the starting material is not necessarily detrimental; in fact, it is utilized in the production of high-capacitance tantalum powders, as their subsequent reduction yields a product with a higher specific surface area. researchgate.net At very high temperatures, such as 250°C during synthesis from precursors, the formation of K₃TaOF₆ as an impurity alongside K₂TaF₇ has been noted. google.com
Advanced Applications Derived from Potassium Heptafluorotantalate
Tantalum Metal Powder Production for Electronic Capacitors
The manufacturing of tantalum metal powder for electronic capacitors is a highly specialized process where the final characteristics of the powder are directly influenced by the starting potassium heptafluorotantalate. The exceptional performance of tantalum capacitors, known for their high capacitance, stability, and reliability, is contingent upon the quality of the tantalum powder used in their anodes. taniobis.compassive-components.eu
Optimization of Powder Morphology and Specific Surface Area for High Capacitance
The capacitance of a tantalum capacitor is directly proportional to the surface area of its sintered tantalum anode. google.com Therefore, a key goal in tantalum powder production is to achieve a high specific surface area, which is typically realized by producing very fine powders. globaladvancedmetals.com The morphology of the powder particles is also critical; irregularly shaped or nodular particles are often preferred because they can be pressed into a porous pellet with a high degree of interconnected porosity, maximizing the effective surface area after sintering. google.com
Research has concentrated on controlling the reduction of this compound to tailor the resulting powder characteristics. Key parameters that are optimized include the reaction temperature, the composition of the molten salt bath, and the use of diluent salts. researchgate.netresearchgate.net These factors influence the nucleation and growth of tantalum crystals, which in turn determine the final particle size and shape. For instance, lower reduction temperatures generally favor the formation of finer particles, leading to a higher specific surface area. researchgate.netresearchgate.net The microstructure of the powder, including primary particle and pore sizes, must be optimized for each anodization voltage to achieve the highest capacitance. taniobis.comescies.orgepci.eu
| Parameter | Influence on Tantalum Powder Properties | Consequence for Capacitor Performance |
| Reduction Temperature | Lower temperatures typically result in finer particle sizes and consequently a higher specific surface area. researchgate.netdntb.gov.ua | Leads to an increased capacitance per unit mass. globaladvancedmetals.com |
| Molten Salt Composition | The ratio of K₂TaF₇ to diluent salts (e.g., NaCl, KCl) affects crystal growth and particle morphology. researchgate.netkorea.ac.kr | Allows for the optimization of anode porosity and effective surface area. google.com |
| Post-Reduction Holding Time | Extended holding times after sodium feeding can lead to irregular particle growth and reduced uniformity. researchgate.netresearchgate.net | Can negatively impact the consistency and reliability of capacitor performance. |
Impact of this compound Pre-treatment on Resulting Tantalum Powder Properties
The purity and physical characteristics of the initial this compound significantly affect the final tantalum powder. samaterials.com Pre-treatment methods are often utilized to control these attributes. For example, heat-treating K₂TaF₇ in air can lead to the formation of tantalum oxyfluoride complexes. researchgate.netresearchgate.net The reduction of these complexes can yield tantalum powders with a specific surface area three to four times higher than that from untreated K₂TaF₇, making it suitable for high-capacitance powders. researchgate.netresearchgate.net
This pre-treatment is shown to be a viable route for producing powders with a specific capacity of up to 100,000 μFV/g. researchgate.net The introduction of oxygen-containing compounds into the this compound-based melts can increase the specific surface area of the resulting powder. researchgate.net
Strategies for Achieving High-Purity Tantalum Metal
The production of high-purity tantalum is essential for electronic applications, as impurities can compromise the performance and reliability of capacitors. globaladvancedmetals.comsamaterials.com The predominant method for producing tantalum metal from this compound is the Hunter process, which involves reduction by sodium in a molten salt system. researchgate.netresearchgate.netresearchgate.net
K₂TaF₇ + 5Na → Ta + 2KF + 5NaF researchgate.net
To ensure high purity, several strategies are implemented:
High-Purity Raw Materials: The process begins with high-purity this compound and sodium to prevent the carryover of impurities. globaladvancedmetals.com
Controlled Reaction Environment: The reduction is conducted under an inert atmosphere, typically argon, to prevent contamination from oxygen and nitrogen, which can embrittle the tantalum.
Leaching and Washing: Following the reduction, the mixture of tantalum powder and fluoride (B91410) salts is cooled and undergoes a series of leaching and washing steps with water and acids to remove residual salts and unreacted sodium.
Electron Beam Melting: For applications requiring the highest purity, the tantalum powder can be further refined by electron beam melting under a high vacuum, which effectively removes volatile impurities. samaterials.com
Thermodynamic simulations are also employed to optimize process temperatures and the amount of diluent needed to form a liquid pool of raw material, which aids in producing high-purity tantalum powder. korea.ac.kr These optimized processes have been shown to produce tantalum powders with purities exceeding 99.95%. korea.ac.kr
Niobium-Tantalum Separation Technologies
The chemical similarity between niobium and tantalum, both in Group 5 of the periodic table, makes their separation a challenging yet vital industrial process. scirp.orgresearchgate.net this compound is central to the historical and still-relevant fractional crystallization method.
Historical and Fundamental Basis of Fractional Crystallization
Developed by Jean Charles Galissard de Marignac in 1866, the fractional crystallization process was the first industrial-scale method for separating tantalum and niobium. scirp.orgniobium.techwikipedia.org This technique leverages the significant difference in solubility between this compound (K₂TaF₇) and potassium oxyfluoroniobate (K₂NbOF₅·H₂O) in acidic aqueous solutions. scirp.orgresearchgate.netniobium.tech K₂TaF₇ is considerably less soluble than its niobium counterpart. niobium.techpageplace.de
The process involves dissolving a mixture of tantalum and niobium fluoro-complexes in a hot, acidic solution. niobium.tech As the solution cools, the less soluble K₂TaF₇ crystallizes out first, leaving the more soluble niobium salt in the solution. pageplace.de This process is repeated multiple times to achieve high-purity fractions of both tantalum and niobium compounds. niobium.tech
| Compound | Solubility in Water (Approximate) |
| This compound (K₂TaF₇) | ~10-12 times less soluble than K₂NbOF₅·H₂O in ~1% HF solution. pageplace.de |
| Potassium Oxyfluoroniobate (K₂NbOF₅·H₂O) | Significantly more soluble than K₂TaF₇. pageplace.de |
Comparative Analysis with Modern Solvent Extraction Techniques for Industrial Separation
While fractional crystallization was a pioneering technique, modern industrial separation of tantalum and niobium predominantly uses solvent extraction. scirp.orgresearchgate.net This method offers higher efficiency, greater throughput, and continuous operation compared to the batch nature of fractional crystallization. pageplace.desemanticscholar.org
In solvent extraction, an aqueous solution containing fluoro-complexes of tantalum and niobium is mixed with an organic solvent, such as methyl isobutyl ketone (MIBK), tri-n-butyl phosphate (B84403) (TBP), or 2-octanol. iastate.eduscirp.orgrsdjournal.org The tantalum and niobium complexes show different distribution coefficients between the aqueous and organic phases. semanticscholar.org
By controlling the acidity of the aqueous phase, a fine separation can be achieved. iastate.edu Tantalum is preferentially extracted into the organic phase at high acid concentrations, while niobium remains in the aqueous phase. semanticscholar.org The two phases are then separated, and the metals are recovered. iastate.edu
Comparison of Separation Techniques:
| Feature | Fractional Crystallization (Marignac Process) | Solvent Extraction |
| Principle | Exploits the difference in solubility between K₂TaF₇ and K₂NbOF₅. scirp.orgniobium.tech | Based on the differential partitioning of fluoro-complexes between aqueous and organic phases. semanticscholar.orgiastate.edu |
| Efficiency | Lower efficiency, requiring multiple crystallization steps for high purity. niobium.tech | Higher efficiency, achieving sharp separation in fewer stages. rsc.org |
| Throughput | Lower throughput due to its batch-wise nature. pageplace.de | Higher throughput, suitable for continuous, large-scale industrial production. pageplace.de |
| Reagents | Primarily utilizes water and hydrofluoric acid. google.com | Requires organic solvents (e.g., MIBK, TBP) that need to be recovered and recycled. rsdjournal.orgrsc.org |
| Industrial Status | Largely supplanted for large-scale production. scirp.orgresearchgate.netwikipedia.org | The dominant modern industrial method for Ta/Nb separation. scirp.orgresearchgate.netscirp.org |
Precursor for Advanced Materials Synthesis
This compound (K₂TaF₇) serves as a critical precursor in the synthesis of a variety of advanced materials due to its role as a primary source for high-purity tantalum. wikipedia.orgeuropa.eu Its utility extends to the fabrication of specialized nanopowders, functional coatings, and essential components for electronic materials. The compound's chemical properties allow it to be effectively used in high-temperature processes like molten salt electrolysis and combustion synthesis to produce materials with specific, desirable characteristics.
Fabrication of Tantalum Nitride Nanopowders
A significant application of this compound is in the production of tantalum nitride (TaN) nanopowders, particularly the cubic delta-phase (δ-TaN), which possesses desirable properties like high hardness, thermal stability, and superconductivity. core.ac.uk A prominent method for this fabrication is combustion synthesis, also known as self-propagating high-temperature synthesis (SHS).
This process typically involves a reactive mixture of this compound (K₂TaF₇) and sodium azide (B81097) (NaN₃). researchgate.net The addition of ammonium (B1175870) fluoride (NH₄F) to this mixture has been shown to be a key factor in controlling the reaction and selectively producing phase-pure δ-TaN nanoparticles. core.ac.uknih.gov The synthesis is carried out by compacting the reactant powders into a high-pressure vessel, which is then filled with nitrogen gas (typically at 2.0 MPa). core.ac.uknih.gov The combustion reaction is initiated, leading to a rapid, self-sustaining process that forms the desired nanopowder. researchgate.net
Research findings indicate that the amount of ammonium fluoride added to the initial mixture directly influences the combustion temperature and the resulting product phase. Without NH₄F, the reaction produces a mixture of hexagonal TaN and Ta₂N phases. researchgate.net However, the introduction of NH₄F lowers the combustion temperature and facilitates the formation of pure cubic δ-TaN nanoparticles with sizes ranging from 5 to 10 nm and a specific surface area of over 30 m²/g. core.ac.uknih.gov
| Moles of NH₄F (k) in K₂TaF₇ + (5+k)NaN₃ + kNH₄F mixture | Combustion Temperature (°C) | Resulting Product Phases |
| 0 | ~1170 | Hexagonal ε-TaN, Ta₂N |
| 2.0 | ~950 | Cubic δ-TaN, Hexagonal TaN, Ta₂N |
| 4.0 | ~850 | Phase-pure Cubic δ-TaN |
Data sourced from Lee et al. (2013). nih.govresearchgate.net
The role of NH₄F is to act as an activator, controlling the exothermic nature of the reaction to create the optimal temperature range (850°C to 950°C) for the selective synthesis of the cubic δ-TaN phase. core.ac.uknih.gov
Synthesis of Tantalum-Based Functional Coatings
This compound is a key ingredient in molten salt baths used for creating functional, high-performance tantalum-based coatings on various substrates. These coatings are valued for their hardness, corrosion resistance, and thermal stability. electrochemsci.orgfrancoiscardarelli.ca Methods such as electrochemical synthesis and currentless transfer are employed to deposit uniform layers of tantalum carbide or pure tantalum.
One major application is the formation of tantalum carbide (TaC) coatings on carbon-based materials, such as graphite (B72142) or carbon fibers. mdpi.comresearchgate.net In a process known as metalliding, a carbon substrate acts as the cathode in a molten salt bath containing K₂TaF₇ at temperatures between 800°C and 900°C. researchgate.net The process involves the anodic dissolution of a tantalum source and the cathodic reduction of tantalum ions to form tantalum carbides (TaC and Ta₂C) on the substrate surface. researchgate.net Alternatively, a currentless transfer (CT) method can be used, where carbon fibers are immersed in a molten salt mixture, such as NaCl-KCl with dissolved K₂TaF₇, in contact with tantalum metal. mdpi.com This process results in uniform, non-porous coatings with thicknesses ranging from a few tens to a couple of hundred nanometers. mdpi.com
| Coating Type | Substrate | Molten Salt System | Synthesis Method | Temperature | Coating Properties |
| Tantalum Carbide (TaC, Ta₂C) | Carbon Fibers, Graphite | NaCl-KCl-K₂TaF₇ | Currentless Transfer (CT) | 1123 K (850°C) | Uniform, non-porous, 50-250 nm thickness |
| Tantalum Carbide (TaC, Ta₂C) | Nickel | LiF-NaF-KF-K₂TaF₇-K₂CO₃ | Galvanostatic Electrolysis | Not Specified | Adherent, abrasion-resistant, thermally stable |
| Tantalum (Ta) | Stainless Steel (SUS316L) | LiF-NaF-K₂TaF₇ | Molten Salt Electrodeposition (MSE) | 800°C | Adherent, excellent interface |
Data sourced from Kuznetsov et al. (2023) and other studies. electrochemsci.orgmdpi.comresearchgate.net
Another significant application is the electrodeposition of pure tantalum coatings onto metallic substrates like stainless steel to enhance their corrosion resistance. francoiscardarelli.caresearchgate.net This is achieved through molten salt electrodeposition (MSE) in a fluoride melt, for example, LiF-NaF containing K₂TaF₇ at around 800°C. researchgate.net The process involves the electrochemical reduction of the TaF₇²⁻ complex to deposit a coherent and adherent layer of metallic tantalum. researchgate.net
Role in the Production of Lithium Tantalate Charge Materials
This compound plays a foundational, albeit indirect, role in the production of lithium tantalate (LiTaO₃). LiTaO₃ is a crucial material with applications in piezoelectric transducers, optical waveguides, and pyroelectric detectors. mdpi.com The synthesis of high-quality lithium tantalate requires a high-purity tantalum source, which is where K₂TaF₇ becomes essential.
The industrial production of tantalum involves processing tantalum-bearing ores with hydrofluoric acid to create water-soluble hydrogen heptafluorotantalate (H₂[TaF₇]), which is then treated with potassium fluoride to precipitate K₂TaF₇. wikipedia.org This crystallization process is a key purification step. wikipedia.org This highly purified this compound can then be converted into other tantalum compounds, most notably tantalum pentoxide (Ta₂O₅), through calcination after precipitation as a hydroxide. wikipedia.org
Tantalum pentoxide is a common starting precursor for the synthesis of lithium tantalate. europa.eu For instance, LiTaO₃ can be synthesized via a solid-state reaction between Ta₂O₅ and lithium carbonate (Li₂CO₃). Another route is the flame spray pyrolysis of precursors like Ta(V) n-Butoxide and Li-Butoxide, where the tantalum butoxide itself is derived from a purified tantalum source. mdpi.com A method has also been developed for synthesizing doped lithium tantalate from highly pure tantalum-containing solutions, which originate from precursors like K₂TaF₇. scientific.net Therefore, while not a direct reactant in the final formation of LiTaO₃, this compound is the critical intermediate that ensures the necessary purity of the tantalum precursor for producing high-performance lithium tantalate charge materials. europa.euepo.org
| Lithium Tantalate Synthesis Method | Tantalum Precursor | Role of this compound |
| Solid-State Reaction | Tantalum Pentoxide (Ta₂O₅) | K₂TaF₇ is processed to produce high-purity Ta₂O₅. wikipedia.orgeuropa.eu |
| Citrate Precursor Method | Highly pure Tantalum-containing solutions | The tantalum source for the solution is derived from purified K₂TaF₇. scientific.net |
| Flame Spray Pyrolysis | Ta(V) n-Butoxide | The ultimate source of tantalum for the alkoxide precursor is purified metal or oxide, derived from K₂TaF₇. mdpi.com |
Future Research Directions and Emerging Opportunities
Development of Enhanced Separation and Purification Techniques
The separation of tantalum from niobium has historically been the most challenging aspect of its extraction, owing to their chemical similarities. scirp.orgscirp.org The traditional method, developed by Jean Charles Galissard de Marignac in 1866, relied on the fractional crystallization of potassium heptafluorotantalate, which has a lower solubility than the corresponding niobium compound, potassium oxypentafluoroniobate monohydrate (K₂NbOF₅·H₂O). scirp.orgscirp.org While effective, achieving high purity often requires multiple recrystallization steps.
Modern industrial separation has largely shifted to solvent extraction from fluoride-containing solutions, which has supplanted the Marignac process. scirp.orgscirp.org This hydrometallurgical route involves dissolving the ore concentrate in hydrofluoric acid (HF) and then using organic solvents to selectively extract the tantalum. researchgate.netwikipedia.org Solvents such as methyl isobutyl ketone (MIBK), tributyl phosphate (B84403) (TBP), and cyclohexanone (B45756) are commonly employed. scirp.orgscirp.org The efficiency of this separation is quantified by the separation factor (β Ta/Nb), which represents the relative distribution of tantalum over niobium between the organic and aqueous phases. Research continues to explore new solvent systems and process conditions to maximize this factor. For instance, studies have investigated synergistic effects by mixing solvents, such as TBP with Alamine, to improve extraction efficiency. researchgate.net
Future research is focused on developing more efficient, economical, and environmentally benign separation techniques. This includes investigating novel solvent systems with higher separation factors and lower toxicity, as well as exploring membrane-based separation technologies and ion exchange resins. The goal is to minimize the use of hazardous chemicals like hydrofluoric acid and reduce the generation of chemical waste, moving towards a more sustainable metallurgical process. google.com
| Solvent System | Conditions | Separation Factor (β Ta/Nb) | Reference |
|---|---|---|---|
| TBP-HF | 2.75N HF, O/A ratio = 1 | 63 | researchgate.net |
| TBP-HF-H₂SO₄ | O/A ratio = 4 | 1499 | researchgate.net |
| 50% (TBP-40% Alamine) in Kerosene (B1165875) | O/A ratio = 1 | 561 | researchgate.net |
Exploration of Novel Synthesis Routes for Tailored Material Morphologies
The primary industrial application of this compound is as a precursor for the production of metallic tantalum powder through chemical reduction, typically with sodium (Na). wikipedia.orgmit.edu The properties of the resulting tantalum powder, such as particle size, specific surface area, and purity, are crucial for its end-use applications, particularly in the manufacturing of high-performance capacitors. mdpi.comnih.gov These properties are intrinsically linked to the morphology and purity of the initial K₂TaF₇ crystals.
Consequently, a significant area of research is the exploration of novel synthesis and reduction routes to produce tantalum powders with tailored morphologies. The conventional process involves the sodium reduction of K₂TaF₇ in a molten salt environment at temperatures around 800 °C. wikipedia.orgmit.edu Variations in this process, such as heat-treating the K₂TaF₇ in air prior to reduction, have been shown to be effective in preparing tantalum powders suitable for industrial use. mdpi.commdpi-res.com
Alternative reduction methods are also being investigated. Magnesiothermic reduction, where magnesium is used as the reducing agent, has been successfully employed to produce tantalum powder from tantalum pentoxide (Ta₂O₅). mdpi.commdpi-res.com This suggests potential pathways for reducing K₂TaF₇ with other reactive metals. The goal is to control the nucleation and growth of tantalum particles during the reduction process, thereby tailoring the final powder's characteristics. Research into the influence of reaction temperature, reductant type, and the composition of the molten salt diluent on the resulting powder morphology is ongoing. mit.edumdpi.com For instance, studies have shown that lower reduction temperatures can lead to finer particle morphologies. mdpi-res.com
Integration of Advanced Computational Modeling for Process Optimization
The optimization of industrial processes for tantalum production is increasingly benefiting from advanced computational modeling. Techniques such as Density Functional Theory (DFT) are providing unprecedented insights into the fundamental chemical and physical processes involving this compound. mdpi.comacs.org These computational methods allow researchers to simulate material properties and reaction dynamics at the atomic level, guiding the development of more efficient and energy-saving technologies. acs.orgnih.gov
A promising area of research is the use of DFT to investigate the vibrational spectra (infrared and Raman) of K₂TaF₇. mdpi.comacs.orgnih.gov By accurately simulating these spectra and assigning the observed absorption peaks to specific atomic vibrations, scientists can identify the vibrational modes associated with the Ta–F bonds. acs.org This knowledge is crucial for developing novel separation techniques based on photon-phonon resonance absorption (PPRA). mdpi.comnih.gov The PPRA theory suggests that by irradiating the material with a high-power laser tuned to the specific frequency of a Ta–F bond vibration, it may be possible to selectively break these bonds and facilitate the separation of tantalum from the compound in an energy-efficient and clean manner. mdpi.comacs.org
Recent computational studies have identified several strong infrared absorption peaks in K₂TaF₇ that are prime candidates for this technique. acs.orgnih.gov This integration of computational modeling with experimental validation represents a paradigm shift from traditional, empirically driven process development to a science-led approach for optimizing tantalum production.
| Vibrational Peak (cm⁻¹) | Equivalent Frequency (THz) | Vibrational Mode Assignment | Potential Application | Reference |
|---|---|---|---|---|
| 530 | 15.9 | Ta–F bond vibration | Photon-Phonon Resonance Absorption (PPRA) for Ta separation | acs.orgnih.gov |
| 315 | 9.45 | Ta–F bond vibration | Photon-Phonon Resonance Absorption (PPRA) for Ta separation | acs.orgnih.gov |
| 285 | 8.55 | Ta–F bond vibration | Photon-Phonon Resonance Absorption (PPRA) for Ta separation | acs.orgnih.gov |
Investigation of New Applications in Emerging Technologies and Materials Science
While the primary role of this compound is as an intermediate in producing tantalum metal, its potential extends to the direct synthesis of other advanced materials. nih.govmdpi.com The unique properties of tantalum, such as its excellent biocompatibility, corrosion resistance, and dielectric properties, make it a valuable element in a wide range of high-technology industries. nih.govnih.govresearchgate.net
Future research is actively exploring the use of K₂TaF₇ in molten salt electrochemical synthesis to create novel nanomaterials. For example, the electrolysis of molten salts containing K₂TaF₇ has been shown to produce one-dimensional nanomaterials such as TaO nanoneedles. mdpi.com These nanostructures could have applications in next-generation electronic and optical devices.
Furthermore, tantalum is recognized as a next-generation material for medical implants due to its superior biocompatibility and ability to form a stable, protective oxide layer. acs.orgnih.govresearchgate.net K₂TaF₇ can serve as a precursor in processes to create tantalum coatings on implantable devices, enhancing their bioactivity and long-term stability in the body. researchgate.net Its use as a raw material for tantalum capacitors in the electronics industry remains a key driver, with ongoing research focused on improving capacitor performance and reliability for applications in aerospace and telecommunications. nih.gov The exploration of K₂TaF₇ in synthesizing new tantalum-based alloys and composite materials also presents significant opportunities for developing materials with enhanced mechanical, thermal, and chemical properties for demanding applications. researchgate.net
Q & A
Q. What are the standard methods for synthesizing potassium heptafluorotantalate, and how do reaction conditions influence product purity?
this compound is typically synthesized via hydrofluorination of tantalum oxide (Ta₂O₅) with hydrofluoric acid (HF) and potassium fluoride (KF) under controlled temperatures (150–200°C) . Phase purity is highly dependent on stoichiometric ratios of KF to Ta₂O₅ and the removal of residual niobium impurities through fractional crystallization . Deviations in HF concentration or temperature may lead to mixed-phase products, necessitating post-synthesis characterization via X-ray diffraction (XRD) and Raman spectroscopy .
Q. Which characterization techniques are most effective for verifying the structural integrity of K₂TaF₇?
XRD is essential for confirming crystallinity and phase identity, particularly distinguishing between α- and β-K₂TaF₇ polymorphs . Raman spectroscopy identifies vibrational modes of Ta–F bonds (e.g., peaks at ~650 cm⁻¹ for symmetric stretching) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability, revealing decomposition events above 600°C .
Q. How does K₂TaF₇ facilitate the separation of tantalum from niobium in mineral processing?
K₂TaF₇’s lower solubility compared to potassium oxypentafluoroniobate (K₂NbOF₅·H₂O) allows selective crystallization from hydrofluoric acid solutions. This process exploits differences in ionic radii and hydration energies, achieving >99% Ta purity after multiple recrystallization steps .
Advanced Research Questions
Q. What computational approaches are used to model solvent interactions with K₂TaF₇-doped materials?
Dispersion-corrected density functional theory (DFT+D) simulations are employed to study non-covalent interactions between TaF₇²⁻ ions and polymer matrices (e.g., polypyrrole) in solvents like acetonitrile or water. Acetonitrile minimizes solvent coordination, enhancing dopant-polymer charge transfer, while water forms hydrogen-bond networks that stabilize ionic aggregates .
Q. How do phase diagrams inform the optimization of K₂TaF₇ synthesis in molten salt systems?
The KF–K₂TaF₇ binary system exhibits eutectic behavior at ~65 mol% KF, with a melting point of 740°C. Deviations from this ratio result in mixed phases (e.g., K₃TaF₈), requiring precise control to avoid byproducts. Phase equilibria studies using high-temperature XRD and thermal analysis are critical for process design .
Q. What experimental strategies resolve contradictions in reported thermodynamic properties of K₂TaF₇?
Discrepancies in enthalpy of formation (±5% across studies) arise from impurities or incomplete reaction monitoring. Solution calorimetry coupled with in situ mass spectrometry is recommended to track intermediate phases and validate data .
Q. How does doping with K₂TaF₇ affect the electrochemical properties of conductive polymers?
Incorporation of TaF₇²⁻ into polypyrrole enhances conductivity (up to 10 S/cm) by increasing charge carrier density. Cyclic voltammetry and impedance spectroscopy reveal reduced charge-transfer resistance, attributed to improved ion mobility in acetonitrile-based electrolytes .
Methodological Recommendations
- Contradiction Mitigation : Cross-validate thermodynamic data using multiple calorimetric techniques (e.g., solution and combustion calorimetry) .
- Advanced Synthesis : For high-purity K₂TaF₇, employ zone refining in anhydrous HF atmospheres to minimize oxide contamination .
- Computational Modeling : Use implicit/explicit solvent models in DFT to account for solvent polarity effects on ion aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
